molecular formula C24H25N3O B1663846 ST-193

ST-193

Cat. No.: B1663846
M. Wt: 371.5 g/mol
InChI Key: JPSZEXYTKSIPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST-193: is a potent broad-spectrum inhibitor of arenaviruses, which are a group of viruses known to cause hemorrhagic fevers. This compound has shown efficacy against several arenaviruses, including Guanarito, Junin, Lassa, and Machupo viruses . It is primarily used in scientific research to study viral infections and develop antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ST-193 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a benzimidazole core, followed by functionalization to introduce various substituents that enhance its antiviral activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: ST-193 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

Chemistry: ST-193 is used as a model compound to study the structure-activity relationship of antiviral agents. Researchers use it to understand how modifications to its structure affect its antiviral activity .

Biology: In biological research, this compound is used to study the mechanisms of viral entry and replication. It helps in identifying potential targets for antiviral therapy .

Medicine: this compound has potential therapeutic applications in treating viral infections caused by arenaviruses. It is being investigated for its efficacy and safety in preclinical studies .

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. It serves as a lead compound for designing new antiviral agents .

Mechanism of Action

ST-193 exerts its antiviral effects by targeting the envelope glycoprotein of arenaviruses. This glycoprotein is essential for viral entry into host cells. By inhibiting this protein, this compound prevents the virus from infecting cells and replicating . The molecular targets and pathways involved include the viral glycoprotein and host cell receptors .

Biological Activity

ST-193 is a potent antiviral compound that has garnered attention for its broad-spectrum activity against various arenaviruses, particularly those associated with hemorrhagic fevers, such as Lassa virus (LASV), Guanarito virus, Junín virus, and Machupo virus. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its efficacy.

Overview of this compound

This compound is a benzimidazole derivative that has shown remarkable antiviral properties. It functions primarily by inhibiting the entry of arenaviruses into host cells. The compound's effectiveness is quantified through its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit viral replication by 50%.

Virus IC50 (nM)
Guanarito Virus0.44
Junín Virus0.62
Lassa Virus1.4
Machupo Virus3.1

These values illustrate this compound's high potency against these viruses, particularly in vitro settings where it has been shown to inhibit LASV pseudotypes with an IC50 of 1.6 nM .

The mechanism by which this compound exerts its antiviral effects involves several strategies:

  • Inhibition of Viral Entry : this compound disrupts the interaction between the viral glycoprotein (GP) and host cell receptors, preventing the virus from entering the cell. This was demonstrated through multiple assays including plaque reduction and cytopathic effect measurements .
  • Mapping Sensitivity Determinants : Research has identified specific amino acids within the GP2 subunit of the arenavirus envelope that dictate sensitivity to this compound. Domain-swapping experiments and site-directed mutagenesis have pinpointed critical regions that contribute to resistance or sensitivity .
  • Cross-resistance Profiles : Notably, some variants resistant to other inhibitors like ST-294 also exhibit reduced sensitivity to this compound, suggesting overlapping mechanisms of action among these compounds .

Evaluation in Animal Models

A significant study evaluated the efficacy of this compound in a guinea pig model of Lassa fever. The results indicated that this compound not only reduced viral load but also improved survival rates when administered at appropriate dosages . This study underscores the potential for this compound as a therapeutic agent in clinical settings.

Comparative Studies

Comparative analyses have been conducted between this compound and other antiviral agents such as ribavirin. While ribavirin has historically been used for treating viral infections, studies suggest that this compound may offer improved efficacy and safety profiles in treating arenavirus infections .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSZEXYTKSIPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.